

Fluocinolone Acetonide-13C3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fluocinolone Acetonide-13C3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **Fluocinolone Acetonide-13C3**, a stable isotope-labeled synthetic corticosteroid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical identity, physicochemical properties, and mechanism of action. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

Fluocinolone Acetonide-13C3 is the ¹³C-labeled version of Fluocinolone Acetonide, a potent glucocorticoid receptor agonist. The incorporation of three ¹³C atoms makes it an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its structural similarity to the parent compound ensures identical biological activity, allowing for its use in studies investigating the mechanism of action of glucocorticoids, including their role in preventing lipid accumulation and inflammation[1].

Chemical and Physical Properties



The chemical and physical properties of **Fluocinolone Acetonide-13C3** are virtually identical to those of its unlabeled counterpart, Fluocinolone Acetonide. The minor increase in molecular weight due to the ¹³C isotopes does not significantly alter its physical characteristics.

Chemical Identifiers

Identifier	Value
IUPAC Name	$(6\alpha,11\beta,16\alpha)$ -6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione- 13 C ₃
CAS Number	1262192-25-5[2]
Molecular Formula	C21[¹³ C]3H30F2O6[2]
Molecular Weight	455.47 g/mol [2]
Canonical SMILES	CC1(C)OC2CC3C4CC(F)C5=CC(=O)C=CC5(C) C4(F)C(O)CC3(C)C2(O1)C(=O)CO
InChl Key	FEBLZLNTKCEFIT-VSXGLTOVSA-N

Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	267-269 °C (decomposes)
Solubility	Soluble in acetone and ethanol; sparingly soluble in methanol and chloroform; practically insoluble in water.
logP	2.4

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Fluocinolone Acetonide-13C3**, based on data for the unlabeled compound and related structures. The ¹³C labeling will



result in characteristic splitting patterns and chemical shift changes in the NMR spectra, and a +3 Da mass shift in the mass spectrum.

1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
7.28	d	H-1
6.29	d	H-2
6.10	S	H-4
5.45	m	H-6
4.40	m	H-11
4.35	d	H-21a
4.25	d	H-21b
2.50-1.00	m	Steroid backbone protons
1.50	S	Acetonide CH₃
1.25	S	Acetonide CH₃
1.00	S	C-19 CH₃
0.90	S	C-18 CH₃

¹³C NMR Spectral Data (Predicted)



Chemical Shift (ppm)	Assignment
205.0	C-20
186.0	C-3
160.0	C-5
152.0	C-1
129.0	C-2
124.0	C-4
110.0	Acetonide C(CH ₃) ₂
98.0	C-9
90.0	C-6
72.0	C-11
68.0	C-21
65.0	C-17
60.0	C-16
	Other steroid backbone carbons
27.0	Acetonide CH₃
25.0	Acetonide CH₃
17.0	C-19
15.0	C-18

Note: The positions of the three ¹³C labels will exhibit significantly enhanced signals and potential coupling with adjacent ¹H and ¹³C nuclei.

Mass Spectrometry Data



lon	m/z
[M+H] ⁺	456.2
[M+Na] ⁺	478.2
[M-H ₂ O+H]+	438.2
[M-HF+H]+	436.2

Experimental Protocols Proposed Synthesis of Fluocinolone Acetonide-13C3

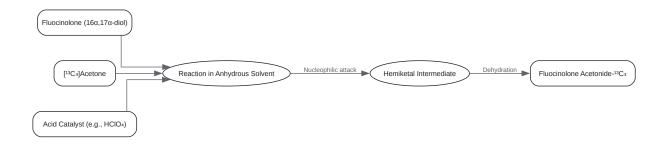
A detailed, publicly available synthesis protocol for **Fluocinolone Acetonide-13C3** is not readily found. However, a plausible approach involves the introduction of ¹³C-labeled precursors during the synthesis of the steroid backbone. A general strategy for the synthesis of ¹³C-labeled steroids often involves either partial or total synthesis.

A potential partial synthesis approach could involve:

- Starting Material: A suitable steroid precursor that allows for the introduction of a ¹³C-labeled functional group. For introducing the ¹³C labels into the acetonide group, a late-stage reaction with ¹³C-labeled acetone would be a logical step.
- Protection of Functional Groups: Protection of reactive functional groups on the steroid backbone that are not intended to react.
- Introduction of ¹³C Label: Reaction with a ¹³C-labeled reagent. For labeling the acetonide group, this would involve the reaction of the 16α,17α-diol with [¹³C₃]acetone in the presence of an acid catalyst.
- Deprotection: Removal of the protecting groups to yield the final product.
- Purification: Purification of the final product using techniques such as column chromatography and recrystallization.

Experimental Workflow for Acetonide Formation:





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Caption: Proposed reaction for the formation of the ¹³C₃-labeled acetonide group.

Analytical Methods

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **Fluocinolone Acetonide-13C3** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
- ¹H NMR: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR: Acquire a ¹³C NMR spectrum on a 100 MHz or higher spectrometer. The positions of the ¹³C labels will show significantly enhanced signals.
- 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the structure and assign all proton and carbon signals.

Mass Spectrometry:

 Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

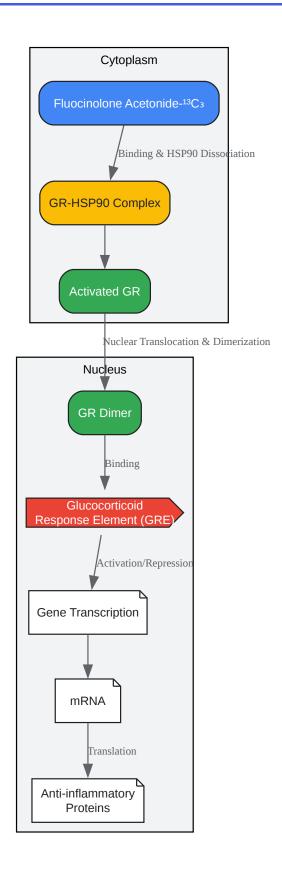


- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
- Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adduct ions. The mass of the molecular ion will be shifted by +3 Da compared to the unlabeled compound.
- Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure and location
 of the ¹³C labels.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a glucocorticoid receptor agonist, **Fluocinolone Acetonide-13C3** exerts its effects by binding to and activating the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.





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Caption: Glucocorticoid Receptor (GR) signaling pathway activated by Fluocinolone Acetonide¹³C₃.

Pathway Description:

- Ligand Binding: Fluocinolone Acetonide-¹³C₃, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.
- Receptor Activation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid receptor (GR), which is in an inactive complex with heat shock proteins (HSP90). This binding induces a conformational change in the GR, causing the dissociation of the HSPs.
- Nuclear Translocation and Dimerization: The activated GR monomer translocates into the nucleus and dimerizes.
- DNA Binding and Gene Regulation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
- Transcriptional Modulation: This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines, ultimately resulting in the observed anti-inflammatory and immunosuppressive effects.

Conclusion

Fluocinolone Acetonide-13C3 is a critical tool for researchers in pharmacology and drug development. Its well-defined chemical properties and predictable biological activity, identical to its unlabeled counterpart, make it an ideal internal standard and tracer for a wide range of in vitro and in vivo studies. This guide provides the foundational technical information necessary for its effective and accurate use in a research setting.

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References

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